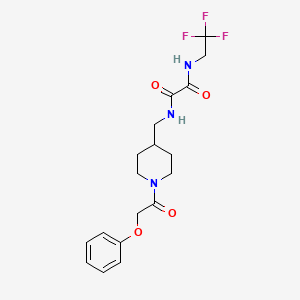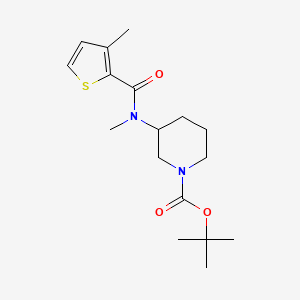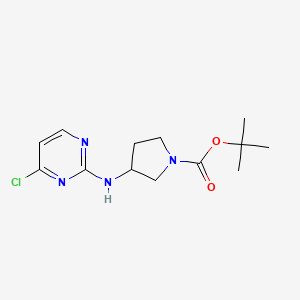
tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate” is a chemical compound . It is often used in the field of chemical research.
Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of “this compound” are not available in the sources I found .科学研究应用
Tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, the compound has been investigated for its anticancer and antiviral properties. It has also been studied as a potential inhibitor of protein kinases and as a modulator of G protein-coupled receptors. In drug discovery, the compound has been used as a scaffold for the development of new drugs. In agriculture, it has been studied as a potential herbicide.
作用机制
The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting protein kinases or modulating G protein-coupled receptors. It may also interfere with DNA replication and cell division, leading to its potential anticancer and antiviral properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been shown to inhibit the growth of cancer cells and viruses, as well as modulate the activity of protein kinases and G protein-coupled receptors. However, the compound may also have adverse effects on normal cells, leading to its potential limitations in lab experiments.
实验室实验的优点和局限性
One advantage of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. However, its limitations in lab experiments include its potential adverse effects on normal cells and its limited solubility in certain solvents.
未来方向
There are several future directions for the research on tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate. These include:
1. Further investigation of its mechanism of action and potential targets in cells.
2. Development of more efficient and sustainable synthesis methods.
3. Exploration of its potential applications in other fields, such as materials science and environmental science.
4. Investigation of its potential side effects and toxicity in vivo.
5. Development of new derivatives and analogs with improved properties and efficacy.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成方法
The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-chloropyrimidin-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or potassium carbonate. The resulting product can be purified using various techniques, including column chromatography and recrystallization.
属性
IUPAC Name |
tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBVRQDTUSAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

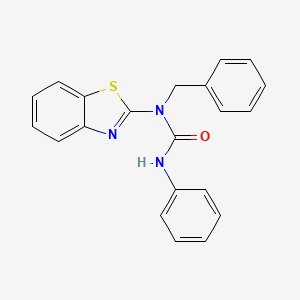
![Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate](/img/structure/B2898781.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2898782.png)
![N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898783.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid](/img/structure/B2898785.png)
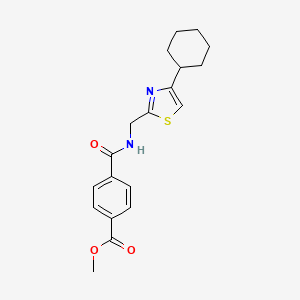
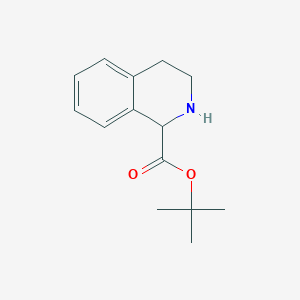
![7-(cyclopropylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2898788.png)
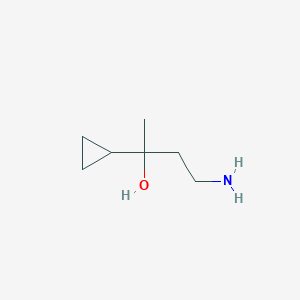
![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)
